molecular formula C10H10O3S B3054958 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid CAS No. 62591-01-9

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

Cat. No.: B3054958
CAS No.: 62591-01-9
M. Wt: 210.25 g/mol
InChI Key: SCDRFFVQCMNORR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoxathiin ring system imparts unique chemical properties to the molecule, making it a valuable target for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid typically involves the cyclization of o-mercaptophenol with appropriate electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide. This reaction leads to the formation of the benzoxathiin ring system, which can then be further functionalized to introduce the acetic acid moiety .

Another approach involves the use of cyclohexanone ethylene monothioacetals with copper(II) bromide as a catalyst. This method allows for the efficient synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives through a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced acetic acid derivatives.

    Substitution: Various substituted benzoxathiin derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoxathiin ring system can interact with active sites of enzymes, potentially inhibiting their activity. The acetic acid moiety may also play a role in binding to specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxathiine: Lacks the acetic acid moiety but shares the benzoxathiin ring system.

    Phenoxathiine: Contains a similar oxygen and sulfur heterocyclic ring but with different substitution patterns.

    Benzothiazole: Another sulfur-containing heterocycle with distinct chemical properties.

Uniqueness

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid is unique due to the presence of both the benzoxathiin ring and the acetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-10(12)5-7-6-14-9-4-2-1-3-8(9)13-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDRFFVQCMNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628134
Record name (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62591-01-9
Record name (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

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